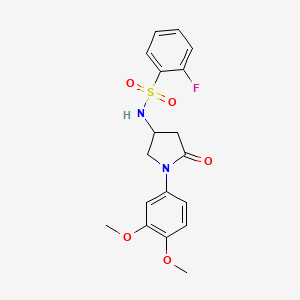

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

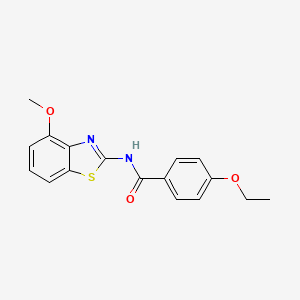

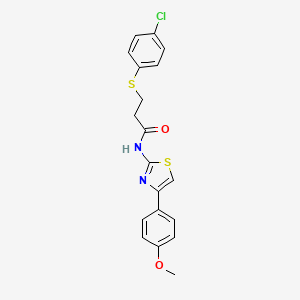

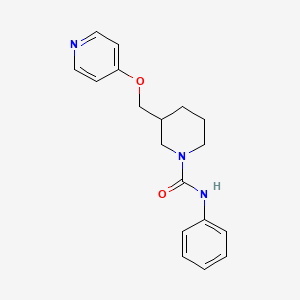

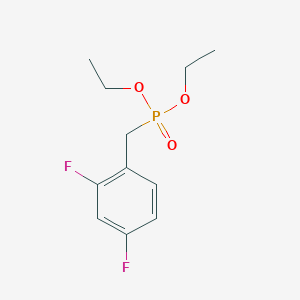

The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals . The presence of a sulfonamide group suggests potential bioactivity, as many drugs (e.g., certain antibiotics, diuretics, and antidiabetic medications) contain this functional group .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula, but without experimental data such as X-ray crystallography, the exact 3D structure can’t be determined .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by several factors, including the electrophilicity of the carbonyl group, the nucleophilicity of the amine, and the potential for aromatic substitution reactions on the phenyl rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the sulfonamide and the carbonyl group) could enhance solubility in polar solvents .Scientific Research Applications

Corrosion Inhibition and Material Science

- Quantum Chemical and Molecular Dynamics Simulations: Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations are employed to understand these interactions, suggesting their potential in corrosion protection technologies (Kaya et al., 2016).

Pharmaceutical and Medicinal Chemistry

- Selective Cyclooxygenase-2 Inhibitors: Certain sulfonamide derivatives have been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, indicating their therapeutic potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

- Cancer Therapeutics: Studies have explored sulfonamide derivatives as novel small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, demonstrating their potential as anti-cancer agents (Mun et al., 2012).

Organic Synthesis and Material Chemistry

- Fluorination Agents: Research has fine-tuned the reactivity and selectivity of N-fluorobenzenesulfonamide for use in enantioselective fluorination reactions, highlighting its utility in synthesizing fluorinated organic compounds with potential pharmaceutical applications (Wang et al., 2014).

Molecular Docking and Computational Studies

- Antimicrobial and Anticancer Agents: Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with molecular docking studies performed to predict their interactions with target enzymes, indicating their potential in drug discovery (Debbabi et al., 2017).

Environmental and Biological Sensing

- Fluorescent Probes for Thiophenols: Sulfonamide-based fluorescent probes have been developed for the selective detection of thiophenols over aliphatic thiols, demonstrating their application in environmental and biological sciences for detecting toxic substances (Wang et al., 2012).

Mechanism of Action

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXVHCHYHREQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)